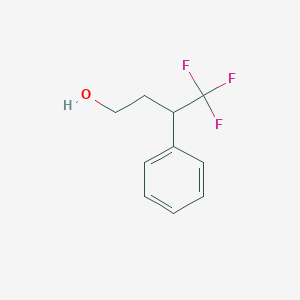
4,4,4-Trifluoro-3-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and materials science. Paper describes the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides from a bromoalkene precursor, which suggests that similar methods could potentially be applied to the synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol. Paper details an enantioselective synthesis of trifluorothreonine and trifluorobutanoic acid, starting with trifluoromethylation of a benzyl-protected bromoalkene. This indicates that trifluoromethyl groups can be introduced efficiently in organic molecules, which is relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties due to their electronegativity and size. While the papers do not directly analyze the molecular structure of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do provide insights into the structural aspects of similar fluorinated compounds. For example, paper discusses the synthesis and structure of a tetrafluorobenzene derivative, highlighting the impact of fluorine atoms on the molecular geometry as observed through X-ray crystallography.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. Paper shows that the tetrafluorinated ethylene group in the synthesized nucleosides is compatible with O-phosphorylation, which is a valuable reaction in nucleotide chemistry. This suggests that the trifluoro group in 4,4,4-Trifluoro-3-phenylbutan-1-ol may also allow for specific chemical transformations that are not possible with non-fluorinated alcohols.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, such as increased stability, lipophilicity, and altered acidity/basicity. While the papers do not provide direct data on the physical and chemical properties of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do discuss properties of related compounds. For instance, paper investigates the redox properties of a tetrafluorobenzene derivative, which could be indicative of the redox behavior of other fluorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Novel Reactions and Synthesis
Copper(II) and 2,2′-Biimidazole-Promoted Reactions : A study by Zhou, Zeng, and Zou (2010) demonstrated the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in reactions promoted by Copper(II) and 2,2′-biimidazole, yielding 2-Acetoxyacetophenone in excellent yield (Chunmei Zhou et al., 2010).
Synthesis of Copper(II) Complexes : Perdih (2017) explored Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, providing insights into the molecular structures and hydrogen-bonded networks of these compounds (F. Perdih, 2017).
Electrogenerated Base-Promoted Synthesis : Goodarzi and Mirza (2020) described an electrochemical strategy for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting its environmental friendliness and high yields (E. Goodarzi & B. Mirza, 2020).
One-Pot Three-Component Synthesis : Li et al. (2011) reported an efficient one-pot synthesis method involving 4,4,4-trifluoro-1-phenylbutane-1,3-dione, which was noted for its short synthetic route and high yields (Tuanjie Li et al., 2011).
Ligand Interaction and Crystal Packing
Role in Co(II) Complexes : Perdih (2014) studied the effect of fluorine atoms on the crystal packing of cobalt(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato) compounds, revealing significant insights into intermolecular interactions (F. Perdih, 2014).
In CuII and ZnII Coordination Polymers : Perdih (2016) also investigated Copper(II) and Zinc(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) compounds, demonstrating their octahedral coordination and the formation of hydrogen-bonded networks (F. Perdih, 2016).
Miscellaneous Applications
- In Spin Dynamics Modulation : Li et al. (2016) utilized 4,4,4-trifluoro-1-phenylbutane-1,3-dione in the study of spin dynamics in LnIII-radical complexes, contributing to the understanding of magnetic relaxation behaviors in lanthanide-radical systems (Ting Li et al., 2016).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGDLNUUBPOOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-phenylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

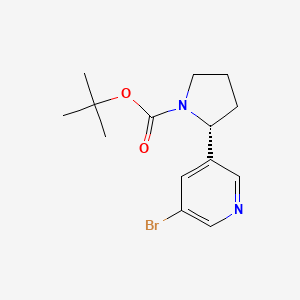
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)
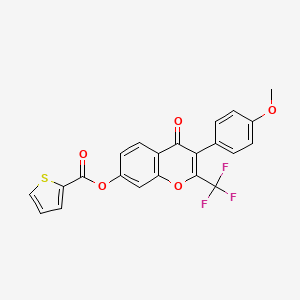
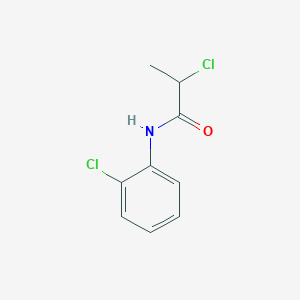
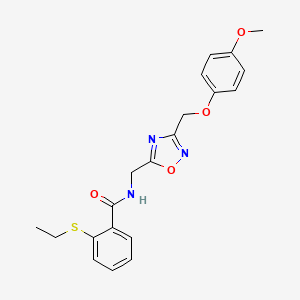
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
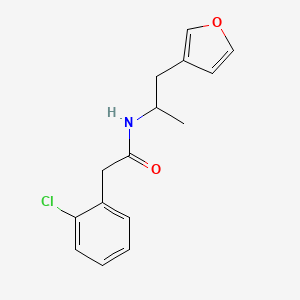
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
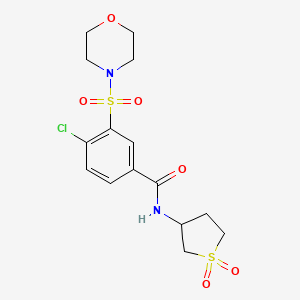
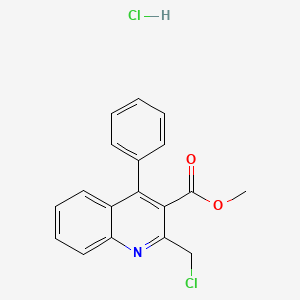
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)